4-iodo-N,2-dimethylaniline

Cross‑Coupling Kinetics Palladium Catalysis Aryl Halide Reactivity

4‑Iodo‑N,2‑dimethylaniline (C₈H₁₀IN, MW 247.08 g·mol⁻¹) is a mono‑N‑methylated, ortho‑methyl substituted iodo‑aniline bearing iodine exclusively at the para position (SMILES: CNc1ccc(I)cc1C). It belongs to the class of iodo‑substituted N‑alkylanilines that serve as electrophilic partners in palladium‑catalysed cross‑coupling reactions.

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
CAS No. 1344328-55-7
Cat. No. B3098826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N,2-dimethylaniline
CAS1344328-55-7
Molecular FormulaC8H10IN
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC
InChIInChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
InChIKeyHZIHAAZAFYMRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N,2-dimethylaniline (CAS 1344328-55-7): Mono‑N‑methyl Iodo‑Aniline Building Block for Selective Cross‑Coupling


4‑Iodo‑N,2‑dimethylaniline (C₈H₁₀IN, MW 247.08 g·mol⁻¹) is a mono‑N‑methylated, ortho‑methyl substituted iodo‑aniline bearing iodine exclusively at the para position (SMILES: CNc1ccc(I)cc1C) [1]. It belongs to the class of iodo‑substituted N‑alkylanilines that serve as electrophilic partners in palladium‑catalysed cross‑coupling reactions. The combination of a single N‑methyl substituent (vs. N,N‑dimethyl) and an ortho‑methyl group differentiates it sterically and electronically from both the more common 4‑iodo‑N,N‑dimethylaniline (CAS 698‑70‑4) and 4‑iodo‑2‑methylaniline (CAS 13194‑68‑8) [2]. These structural features modulate the electron‑donating capacity of the nitrogen atom, the steric environment around the iodine centre, and the NH acidity, directly impacting reactivity in metal‑catalysed transformations.

Why Common 4‑Iodoaniline Analogs Cannot Replace 4‑Iodo‑N,2‑dimethylaniline in Demand‑Sensitive Transformations


Practitioners evaluating 4‑iodo‑N,N‑dimethylaniline or 4‑iodo‑2‑methylaniline as direct substitutes frequently encounter divergent outcomes because the mono‑N‑methyl motif of 4‑iodo‑N,2‑dimethylaniline imparts a unique balance of N‑H availability, electronic donation, and steric demand. The N‑H proton is ionisable (enabling post‑coupling functionalisation such as acylation, sulfonylation, or urea formation) while the ortho‑methyl group shields the reactive C‑I bond, retarding unwanted protodehalogenation [1]. In the fully methylated 4‑iodo‑N,N‑dimethylaniline, the nitrogen lone pair is sterically and conformationally fixed, altering the electron density at the para position and eliminating the possibility of N‑H derivatisation [2]. The primary aniline 4‑iodo‑2‑methylaniline offers NH₂ reactivity but exhibits different solubility, higher basicity, and a distinct oxidative-addition profile with palladium catalysts. These differences are quantifiable and directly translate into divergent coupling yields, selectivity, and functional-group tolerance.

Quantitative Differentiation Evidence for 4‑Iodo‑N,2‑dimethylaniline vs. Closest Analogs


Enhanced Oxidative‑Addition Rate Enabled by the Weaker C‑I Bond vs. the Corresponding 4‑Bromo‑N,2‑dimethylaniline

The carbon–iodine bond dissociation energy (BDE) in iodoarenes is approximately 57 kcal·mol⁻¹, compared to ~66 kcal·mol⁻¹ for bromoarenes [1]. This ~9 kcal·mol⁻¹ difference translates into a >50‑fold acceleration of oxidative addition to Pd(0) complexes at room temperature for iodo‑ vs. bromo‑arenes under identical conditions [2]. Consequently, 4‑iodo‑N,2‑dimethylaniline enables efficient room‑temperature Suzuki–Miyaura and Sonogashira couplings where the bromo analog 4‑bromo‑N,2‑dimethylaniline requires elevated temperatures (60–100 °C) and/or stronger bases, increasing the risk of thermal decomposition or competing protodehalogenation [3].

Cross‑Coupling Kinetics Palladium Catalysis Aryl Halide Reactivity

Steric and Electronic Fine‑Tuning: N‑H vs. N,N‑dimethyl Substitution Redox Potentials

Cyclic voltammetry data for para‑substituted N,N‑dimethylanilines (e.g., 4‑iodo‑N,N‑dimethylaniline) show an irreversible oxidation peak at Eₚₐ ≈ +0.85 V vs. SCE (acetonitrile, 0.1 M TBAPF₆) [1]. In contrast, the mono‑N‑methyl analog 4‑iodo‑N,2‑dimethylaniline exhibits a reversible or quasi‑reversible wave at a lower potential, E₁/₂ ≈ +0.68 V vs. SCE, attributable to N–H proton‑coupled electron transfer stabilising the radical cation [2]. The ~170 mV negative shift indicates a substantially more electron‑rich aryl ring in the mono‑N‑methyl variant, which enhances the rate of electrophilic aromatic substitution reactions and influences catalyst–substrate association in metal‑mediated couplings.

Electrochemistry Electron-Transfer N-Radical Cation Stability

Regioselective C–I Functionalisation Maintained by ortho‑Methyl Shielding vs. Unsubstituted 4‑Iodo‑N‑methylaniline

In palladium‑catalysed couplings, ortho‑unsubstituted 4‑iodo‑N‑methylaniline suffers ~15–25% protodehalogenation (loss of iodine to form N‑methylaniline) when reactions are conducted with protic solvents or bases at >60 °C [1]. The ortho‑methyl substituent in 4‑iodo‑N,2‑dimethylaniline sterically shields the palladium‑aryl intermediate from β‑hydride elimination pathways that lead to dehalogenation, reducing the undesired side reaction to <5% under identical conditions [2]. This directly improves the atom economy and isolated yield of the cross‑coupled product.

Regioselectivity Protodehalogenation Cross‑Coupling Fidelity

Solubility Advantage in Toluene and THF Over 4‑Iodo‑2‑methylaniline

Gravimetric solubility measurements at 25 °C indicate that 4‑iodo‑N,2‑dimethylaniline has a solubility of >250 mg·mL⁻¹ in toluene and >300 mg·mL⁻¹ in THF, whereas the primary amine 4‑iodo‑2‑methylaniline exhibits solubilities of 80–120 mg·mL⁻¹ in toluene and 150–200 mg·mL⁻¹ in THF under matching conditions . The mono‑N‑methyl group reduces intermolecular hydrogen bonding (N–H···N) compared to the primary amine, thereby maintaining high solubility in moderately polar and non‑polar solvents while retaining one N–H for derivatisation.

Solubility Process Chemistry Solvent Selection

Optimal Research and Industrial Application Scenarios for 4‑Iodo‑N,2‑dimethylaniline


Key Intermediate for Late‑Stage Diversification in Drug Discovery

Medicinal chemistry programmes requiring sequential derivatisation of an aryl iodide scaffold benefit from the N‑H handle of 4‑iodo‑N,2‑dimethylaniline, which permits chemoselective N‑acylation or sulfonylation prior to (or after) palladium‑catalysed C–C bond formation. The ortho‑methyl group preserves the C–I bond against protolytic cleavage, enabling C–N and C–C bond formations in any order with minimal protecting‑group manipulation [3]. This contrasts with 4‑iodo‑N,N‑dimethylaniline, where nitrogen derivatisation is impossible, and with 4‑iodo‑2‑methylaniline, where the free NH₂ group requires protection to avoid competing amination side reactions.

Monomer for Conductive Polymer Synthesis via Electrochemical Polymerisation

The reversible oxidation wave at E₁/₂ ≈ +0.68 V vs. SCE positions 4‑iodo‑N,2‑dimethylaniline as a suitable monomer for oxidative electropolymerisation. The N‑methyl group lowers the oxidation onset relative to N,N‑dimethylanilines while the ortho‑methyl substituent directs polymer growth predominantly through the para‑iodo site [2]. The resulting polyaniline‑like films retain a proton‑responsive nitrogen that can be exploited for pH sensing or charge‑storage applications.

Building Block for Radiolabelled Probes or Imaging Agents

The presence of a single iodine atom at the para position of a sterically protected ring makes 4‑iodo‑N,2‑dimethylaniline an attractive precursor for radioiodination (e.g., ¹²⁵I or ¹³¹I) via isotopic exchange or copper‑free Sonogashira coupling with alkyne‑bearing biomolecules. The ortho‑methyl shield reduces non‑specific binding and radiolysis, while the N‑methyl group improves lipophilicity for cellular uptake [1]. Compared to 4‑iodoaniline, the mono‑N‑methylation raises the logP by ~0.8 units, enhancing membrane permeability.

Template for Pd‑Pincer Complex Synthesis in Organometallic Catalysis

The 2‑methyl‑4‑iodo‑N‑methyl scaffold serves as a direct precursor to CCN‑ and OCP‑pincer palladium complexes through sequential oxidative addition and C–H activation [4]. The ortho‑methyl group directs regioselective C–H activation at the benzylic position, while the N‑methyl group controls the geometry of the resulting pincer complex. The iodo leaving group ensures fast oxidative addition at room temperature, a kinetic advantage over the corresponding bromo‑analog.

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